molecular formula C7H7Br2NO B13610492 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine

Cat. No.: B13610492
M. Wt: 280.94 g/mol
InChI Key: BWFVUMIJQVXYBW-OWOJBTEDSA-N
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Description

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol This compound features a furan ring substituted with bromine atoms at the 4 and 5 positions, and a prop-2-en-1-amine group attached to the 3 position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine typically involves the bromination of a furan derivative followed by the introduction of the prop-2-en-1-amine group. One common method includes:

    Bromination of Furan: The furan ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the 4 and 5 positions.

    Formation of Prop-2-en-1-amine Group: The brominated furan is then reacted with an appropriate amine precursor under conditions that facilitate the formation of the prop-2-en-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bond in the prop-2-en-1-amine group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with modified double bonds or amine groups.

Scientific Research Applications

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may differ based on the specific application.

Comparison with Similar Compounds

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine atoms and the prop-2-en-1-amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

(E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+

InChI Key

BWFVUMIJQVXYBW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1Br)Br)/C=C/CN

Canonical SMILES

C1=C(OC(=C1Br)Br)C=CCN

Origin of Product

United States

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